molecular formula C8H9NS B8734802 2-(1-Pentynyl)thiazole

2-(1-Pentynyl)thiazole

Cat. No. B8734802
M. Wt: 151.23 g/mol
InChI Key: ZLQNIRDQANOVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Pentynyl)thiazole is a useful research compound. Its molecular formula is C8H9NS and its molecular weight is 151.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Pentynyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Pentynyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Pentynyl)thiazole

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2-pent-1-ynyl-1,3-thiazole

InChI

InChI=1S/C8H9NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-3H2,1H3

InChI Key

ZLQNIRDQANOVNB-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole (2.0 g, 12 mmol) and CuI (183 mg, 0.96 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (8 mL, 60 mmol) and PdCl2(PPh3)2 (337 mg, 0.48 mmol) were added and 1-pentyne (979 mg, 14.4 mmol) was added dropwise. The reaction mixture was stirred at ambient temperature for 6 h at which time GC/MS analysis indicated that the reaction was not complete. Additional 1-pentyne (3.0 mL, 29 mmol) was added and the reaction was heated to 35° C. under a condenser. After heating for 16 h, GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 99:1, then 97:3 hexane:ethyl acetate to 2-(1-pentynyl)-1,3-thiazole (820 mg, 44% yield) as a yellow oil. 1H NMR (CDCl3, 300 MHz) Δ7.76 (d, J=3.0 Hz, 1H), 7.28 (d, J=3.0 Hz, 1H), 2.47-2.42 (m, 2H), 1.68-1.60 (m, 2H), 1.08-0.99 (m, 3H). MS (ESI) 151.6 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
337 mg
Type
catalyst
Reaction Step Two
Quantity
979 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
183 mg
Type
catalyst
Reaction Step Six

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